molecular formula C7H9ClN2O2S B1601028 2-Amino-4-chloro-5-methylbenzenesulfonamide CAS No. 55825-29-1

2-Amino-4-chloro-5-methylbenzenesulfonamide

Cat. No.: B1601028
CAS No.: 55825-29-1
M. Wt: 220.68 g/mol
InChI Key: UEAKDHBCPDHOEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-chloro-5-methylbenzenesulfonamide is an organic compound with the molecular formula C7H9ClN2O2S. It is a derivative of benzenesulfonamide and contains an amino group, a chloro group, and a methyl group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Direct Sulfonation: The compound can be synthesized by sulfonating 2-amino-4-chlorotoluene with chlorosulfonic acid followed by neutralization with ammonia.

  • Sandmeyer Reaction: Another method involves diazotizing 2-amino-4-chlorotoluene and then reacting the diazonium salt with sodium sulfite to form the desired compound.

Industrial Production Methods: In an industrial setting, the compound is typically produced through continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the reaction efficiency and minimize by-products.

Types of Reactions:

  • Oxidation: The amino group can be oxidized to form a nitro group, resulting in 2-amino-4-chloro-5-methylbenzenesulfonic acid.

  • Reduction: The nitro group can be reduced to an amino group, yielding the original compound.

  • Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, such as hydroxide or alkoxide ions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

  • Reduction: Iron powder and hydrochloric acid (Fe/HCl).

  • Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an aprotic solvent.

Major Products Formed:

  • Oxidation: 2-amino-4-chloro-5-methylbenzenesulfonic acid.

  • Reduction: this compound.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-4-chloro-5-methylbenzenesulfonamide is used in various scientific research applications, including:

  • Chemistry: As an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.

  • Biology: In biochemical studies to understand enzyme mechanisms and protein interactions.

  • Medicine: As a precursor for the synthesis of sulfa drugs, which are used as antibiotics.

  • Industry: In the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through its interaction with biological targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the chloro and methyl groups influence the compound's binding affinity and specificity. The sulfonamide group is crucial for its biological activity, as it mimics the structure of natural substrates.

Comparison with Similar Compounds

  • 2-Amino-4-chlorotoluene: Lacks the sulfonamide group.

  • 3-Chloro-4-methylbenzenesulfonamide: Different position of the chloro group.

  • 2-Amino-5-chlorobenzenesulfonamide: Different position of the amino group.

Uniqueness: 2-Amino-4-chloro-5-methylbenzenesulfonamide is unique due to its specific arrangement of functional groups, which allows for distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-amino-4-chloro-5-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2S/c1-4-2-7(13(10,11)12)6(9)3-5(4)8/h2-3H,9H2,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEAKDHBCPDHOEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)N)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70514765
Record name 2-Amino-4-chloro-5-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70514765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55825-29-1
Record name 2-Amino-4-chloro-5-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70514765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-4-chloro-5-methylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-Amino-4-chloro-5-methylbenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-Amino-4-chloro-5-methylbenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
2-Amino-4-chloro-5-methylbenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
2-Amino-4-chloro-5-methylbenzenesulfonamide
Reactant of Route 6
2-Amino-4-chloro-5-methylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.